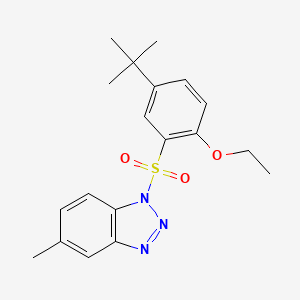
5-Hydroxy-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-methylpyridin-2(1H)-one, also known as 5-hydroxymethyl-2-pyridone (5-HMP), is a chelating agent that is widely used in scientific research. It belongs to the family of hydroxypyridinones, which are known for their ability to bind metal ions. 5-HMP is a versatile compound that has many applications in various fields of science, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthetic Applications
5-Hydroxy-1-methylpyridin-2(1H)-one derivatives are valuable building blocks in the synthesis of heterocyclic compounds. Janin et al. (1999) explored the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, developing a method for preparing 2,6-dimethoxy derivatives, which are crucial for compounds with potential biological activities. This research highlights the compound's role in creating new heterocyclic derivatives with enhanced biological properties (Janin, Chiki, Legraverend, Huel, & Bisagni, 1999).
Catalysis and Material Science
The compound's derivatives are also employed in catalysis and material science. For instance, Sandra Y. de Boer et al. (2017) demonstrated the use of a novel tridentate PNNOH pincer ligand featuring a reactive 2-hydroxypyridine functionality in Ruthenium complexes. These complexes are catalytically active in the dehydrogenation of formic acid and the dehydrogenative coupling of alcohols, showing the compound's potential in catalysis and sustainable chemistry applications (de Boer, Korstanje, La Rooij, Kox, Reek, & van der Vlugt, 2017).
Biochemical and Pharmacological Research
In the field of biochemistry and pharmacology, derivatives of 5-Hydroxy-1-methylpyridin-2(1H)-one have been studied for their ability to chelate metal ions, which is crucial for the development of therapeutic agents. Kaviani and Izadyar (2018) investigated the iron chelation properties of 3-hydroxypyridine-4-ones (HPOs), revealing that certain derivatives form stable complexes with Fe3+, suggesting their potential in treating disorders associated with iron overload (Kaviani & Izadyar, 2018).
Epigenetics and Gene Expression
Furthermore, the study of 5-Hydroxymethylcytosine in mouse embryonic stem cells by Ficz et al. (2011) provides an indirect connection to the broader family of compounds including 5-Hydroxy-1-methylpyridin-2(1H)-one. This research illustrates the importance of DNA modifications, such as hydroxymethylation, in genome function and reprogramming during development (Ficz, Branco, Seisenberger, Santos, Krueger, Hore, Marques, Andrews, & Reik, 2011).
Propiedades
IUPAC Name |
5-hydroxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-5(8)2-3-6(7)9/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZUTFHXEWRKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)


![6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2983323.png)
![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)
![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

